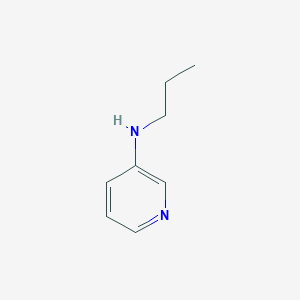

N-propylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-propylpyridin-3-amine (NPP) is an organic compound that belongs to the family of pyridine derivatives. NPP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has been widely studied due to its unique properties, such as its ability to act as a catalyst, its low toxicity, and its solubility in both polar and nonpolar solvents. NPP has gained considerable attention in recent years due to its potential applications in medicinal chemistry, biochemistry, and materials science.

Applications De Recherche Scientifique

Photoredox Catalysis in Aromatic Carbon-Hydrogen Functionalization

N-propylpyridin-3-amine has potential applications in photoredox catalysis, particularly in the functionalization of aromatic carbon-hydrogen bonds. Romero et al. (2015) demonstrated the utility of an organic photoredox-based catalyst system, including acridinium photooxidant and a nitroxyl radical, for site-selective amination of aromatics with heteroaromatic azoles of interest in pharmaceutical research. This method leverages visible light and oxygen to form carbon-nitrogen bond motifs significant in medicinal chemistry (Romero et al., 2015).

Aminocarbonylation of Nitrogen-Containing Iodo-Heteroaromatics

The compound is relevant in the aminocarbonylation of nitrogen-containing iodo-heteroaromatics. Takács et al. (2007) utilized primary and secondary amines, including amino acid methyl esters, in palladium-catalyzed aminocarbonylation of 3-iodopyridine and other iodopyrazines. This process is significant for synthesizing N-substituted nicotinamides and pyridyl-glyoxylamides, compounds of potential biological importance (Takács et al., 2007).

Chemiluminescence Generation in Analytical Chemistry

N-propylpyridin-3-amine can be involved in generating chemiluminescence, a critical reaction in analytical chemistry. Noffsinger and Danielson (1987) discovered that aliphatic amines, including mono-, di-, and tri-n-propylamines, act as chemiluminescent reducing agents. This finding is significant for developing sensitive analytical methods (Noffsinger & Danielson, 1987).

Gold(III) Complex-Catalyzed Synthesis in Organic Chemistry

In organic chemistry, the synthesis of propargylamines via a gold(III) complex-catalyzed reaction involves aldehydes, amines, and alkynes. Lo et al. (2009) achieved excellent diastereoselectivities in this reaction using chiral prolinol derivatives as the amine component. The [Au(C^N)Cl 2 ] complex demonstrated high efficiency and recyclability in these reactions (Lo et al., 2009).

Mécanisme D'action

Target of Action

N-Propylpyridin-3-amine is a chemical compound with the molecular weight of 136.2

Mode of Action

It is known that most chemical compounds interact with their targets by binding to them, which results in changes in the target’s function .

Biochemical Pathways

It is known that many amines, including aromatic amines, are involved in various biochemical processes . They can affect a wide range of pathways, leading to downstream effects that can influence cellular function .

Action Environment

The action, efficacy, and stability of N-propylpyridin-3-amine can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect a compound’s stability and activity .

Propriétés

IUPAC Name |

N-propylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-5-10-8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVIIDSVSSBWCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625472 |

Source

|

| Record name | N-Propylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propylpyridin-3-amine | |

CAS RN |

25560-12-7 |

Source

|

| Record name | N-Propyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)

![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)

![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)